4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile
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Overview
Description
4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of multiple functional groups, including an oxo group, a sulfanyl group, and dicarbonitrile groups, makes this compound highly versatile and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spiro linkage through a cyclization reaction. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form higher oxidation state compounds.
Reduction: The dicarbonitrile groups can be reduced to amines under appropriate conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets. The oxo and dicarbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spiro linkage and similar structural features but may have different functional groups.
Thiazolidinone derivatives: These compounds contain a thiazolidinone ring and exhibit similar biological activities.
Uniqueness
4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is unique due to its combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-oxo-4-prop-2-enylsulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-2-8-20-14-12(10-17)15(6-4-3-5-7-15)11(9-16)13(19)18-14/h2,11H,1,3-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLOWGNHYRGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C2(CCCCC2)C(C(=O)N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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